4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl 2-nitrobenzoate
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Overview
Description
4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE is a complex organic compound that features a combination of aromatic, imine, oxazole, and nitrobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE typically involves a multi-step process:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-hydroxy ketone with an amide.
Introduction of the imine group: The oxazole derivative is then reacted with 4-chlorobenzaldehyde to form the imine linkage.
Esterification: The final step involves the esterification of the oxazole-imine intermediate with 2-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Reduction of the nitro group: 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-AMINOBENZOATE.
Reduction of the imine group: 4-{[(4-CHLOROPHENYL)AMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology and Medicine
Due to its structural features, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the development of new pharmaceuticals.
Industry
In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The biological activity of 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The imine and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE
- 4-{[(4-BROMOPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE
Uniqueness
The presence of the 4-chlorophenyl group in 4-{[(4-CHLOROPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 2-NITROBENZOATE imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H14ClN3O5 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C23H14ClN3O5/c24-16-10-12-17(13-11-16)25-14-19-23(31-21(26-19)15-6-2-1-3-7-15)32-22(28)18-8-4-5-9-20(18)27(29)30/h1-14H |
InChI Key |
DJXRKRPJYJIITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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